1-Fluoro-2-iodo-3-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives, including compounds structurally related to 1-Fluoro-2-iodo-3-nitrobenzene, involves strategic functionalization of the benzene ring. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with a high yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing a method that might be adaptable for synthesizing 1-Fluoro-2-iodo-3-nitrobenzene by modifying the halogen and nitro group positions (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is influenced by the electron-withdrawing and donating effects of substituents. For instance, studies on molecular recognition involving iodo and nitro groups indicate that the positioning of these groups affects the molecular interactions and, consequently, the crystal structure of the compounds. Such interactions may be crucial in determining the molecular structure of 1-Fluoro-2-iodo-3-nitrobenzene and its derivatives (Allen et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving 1-Fluoro-2-iodo-3-nitrobenzene are significantly influenced by the presence of its functional groups. For example, the nitro group can undergo various reactions, including reduction and nucleophilic substitution, which are pivotal in synthesizing a wide range of compounds. The fluorine atom also adds to the compound's reactivity, providing unique sites for nucleophilic attack. Studies on related compounds, like the reactions of nitrobenzene derivatives with phenols in the presence of potassium carbonate, offer insights into the reactivity patterns that could be expected from 1-Fluoro-2-iodo-3-nitrobenzene (Khalfina & Vlasov, 2005).
Physical Properties Analysis
The physical properties of 1-Fluoro-2-iodo-3-nitrobenzene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both electron-withdrawing and donating groups within the same molecule affects its polarity, solubility in different solvents, and thermal stability. Research on similar fluorinated nitrobenzene compounds provides valuable data on how these substituents influence the physical properties (Hudlický & Bell, 1974).
Chemical Properties Analysis
The chemical properties of 1-Fluoro-2-iodo-3-nitrobenzene, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the interplay of its substituents. The nitro group, for example, is a strong electron-withdrawing group that can increase the acidity of hydrogen atoms adjacent to it. Meanwhile, the fluorine atom can also influence the compound's reactivity through its electronegativity and ability to form hydrogen bonds. Studies on the interaction and reactivity of fluorinated compounds provide insights into the chemical behavior of 1-Fluoro-2-iodo-3-nitrobenzene (Libri et al., 2008).
Scientific Research Applications
-
Synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl
- Application : 1-Iodo-3-nitrobenzene, a compound similar to 1-Fluoro-2-iodo-3-nitrobenzene, is used in the synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl .
- Method : The exact method of application is not specified, but it involves a palladium (0) catalyzed cross-coupling reaction between heteroarylzinc iodide and unsaturated iodide .
- Results : The outcomes of this application are not specified in the source .
-
Regiospecific silver-mediated fluorination of aryl silanes
- Application : 1-Fluoro-3-nitrobenzene, a compound similar to 1-Fluoro-2-iodo-3-nitrobenzene, is used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes .
- Method : The exact method of application is not specified, but it involves the use of silver to mediate the fluorination of aryl silanes .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-iodo-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADPCRFTWLAXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634027 | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-iodo-3-nitrobenzene | |
CAS RN |
122455-36-1 | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.